2-(3-Amino-5-methylphenyl)acetic acid
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Overview
Description
2-(3-Amino-5-methylphenyl)acetic acid is an organic compound with the molecular formula C9H11NO2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with an amino group at the 3-position and a methyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-5-methylphenyl)acetic acid can be achieved through several methods. One common approach involves the reaction of 3-amino-5-methylbenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product. Another method involves the reduction of 3-nitro-5-methylphenylacetic acid using a suitable reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(3-Amino-5-methylphenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group using oxidizing agents such as potassium permanganate.
Reduction: The nitro group can be reduced back to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: 2-(3-Nitro-5-methylphenyl)acetic acid.
Reduction: this compound.
Substitution: Depending on the nucleophile, various substituted derivatives of this compound.
Scientific Research Applications
2-(3-Amino-5-methylphenyl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(3-Amino-5-methylphenyl)acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The amino group can form hydrogen bonds with target molecules, influencing their function. The exact molecular targets and pathways involved vary depending on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Amino-2-methylphenyl)acetic acid
- 2-(3-Methoxy-2-methylphenyl)acetic acid
- 2-(2,5-Dimethylphenyl)acetic acid
Uniqueness
2-(3-Amino-5-methylphenyl)acetic acid is unique due to the specific positioning of the amino and methyl groups on the phenyl ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C9H11NO2 |
---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
2-(3-amino-5-methylphenyl)acetic acid |
InChI |
InChI=1S/C9H11NO2/c1-6-2-7(5-9(11)12)4-8(10)3-6/h2-4H,5,10H2,1H3,(H,11,12) |
InChI Key |
NCSMYVAWYOAPCT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)N)CC(=O)O |
Origin of Product |
United States |
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